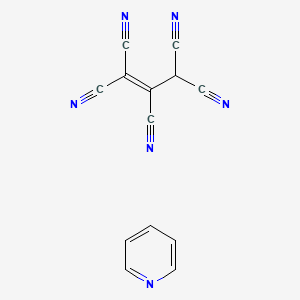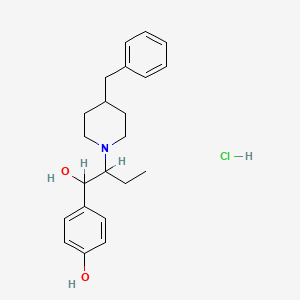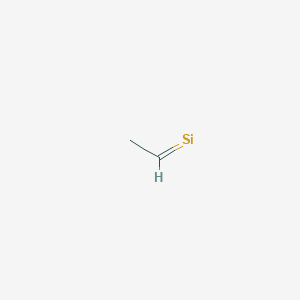![molecular formula C20H24N2O2 B14678734 1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone CAS No. 38478-64-7](/img/structure/B14678734.png)
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone is a complex organic compound that features a quinoline moiety, a piperidine ring, and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
The next step involves the formation of the piperidine ring, which can be achieved through the hydrogenation of pyridine derivatives. The final step is the coupling of the quinoline and piperidine moieties through a condensation reaction with ethanone, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Thionyl chloride, anhydrous conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine, which also feature a quinoline moiety.
Piperidine derivatives: Compounds like piperine and piperidine itself, which feature a piperidine ring.
Uniqueness
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone is unique due to its combination of a quinoline moiety, a piperidine ring, and an ethanone group. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
38478-64-7 |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-[4-[(E)-3-(6-methoxyquinolin-4-yl)prop-2-enyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O2/c1-15(23)22-12-9-16(10-13-22)4-3-5-17-8-11-21-20-7-6-18(24-2)14-19(17)20/h3,5-8,11,14,16H,4,9-10,12-13H2,1-2H3/b5-3+ |
Clave InChI |
DYMIQUNBIDKGRA-HWKANZROSA-N |
SMILES isomérico |
CC(=O)N1CCC(CC1)C/C=C/C2=C3C=C(C=CC3=NC=C2)OC |
SMILES canónico |
CC(=O)N1CCC(CC1)CC=CC2=C3C=C(C=CC3=NC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


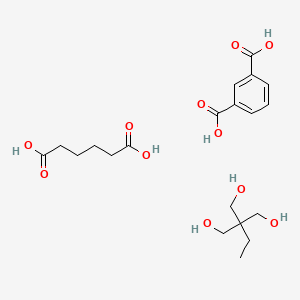
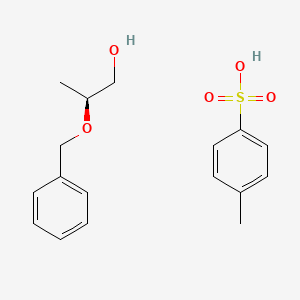
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
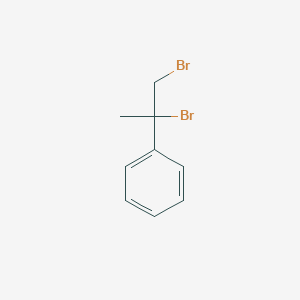


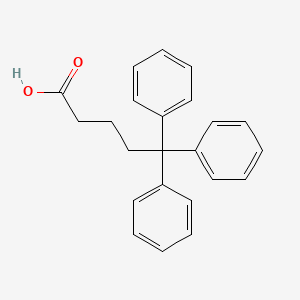
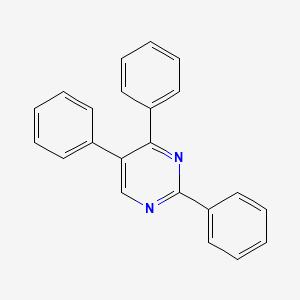
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
